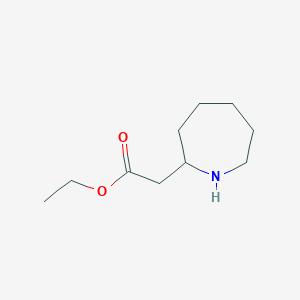
Ethyl 2-(azepan-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(azepan-2-il)acetato de etilo es un compuesto orgánico con la fórmula molecular C10H19NO2 y un peso molecular de 185.26 g/mol Es un derivado de la azepana, un compuesto heterocíclico de siete miembros que contiene un átomo de nitrógeno
Métodos De Preparación
El 2-(azepan-2-il)acetato de etilo se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de hexametilenimina con bromoacetato de etilo . La reacción se lleva a cabo típicamente en presencia de una base, como el hidruro de sodio, en condiciones de reflujo. El producto se purifica luego mediante destilación o recristalización.
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y sistemas de purificación automatizados para garantizar la calidad y la eficiencia consistentes.
Análisis De Reacciones Químicas
El 2-(azepan-2-il)acetato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol o un alcano.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster, lo que lleva a la formación de diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2-(azepan-2-il)acetato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos heterocíclicos y como bloque de construcción para moléculas más complejas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como precursor para la síntesis de polímeros y otros materiales
Mecanismo De Acción
El mecanismo de acción del 2-(azepan-2-il)acetato de etilo implica su interacción con dianas moleculares y vías específicas. En los sistemas biológicos, puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
El 2-(azepan-2-il)acetato de etilo se puede comparar con otros compuestos similares, tales como:
2-(Azepan-1-il)acetato de metilo: Este compuesto tiene una estructura similar pero con un grupo éster metílico en lugar de un grupo éster etílico.
2-(Piperidin-2-il)acetato de etilo: Este compuesto contiene un anillo de piperidina en lugar de un anillo de azepana.
2-(Morfolin-2-il)acetato de etilo: Este compuesto presenta un anillo de morfolina, que incluye átomos de nitrógeno y oxígeno.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
ethyl 2-(azepan-2-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3 |
Clave InChI |
MUGLNRYVTOZVMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















